molecular formula C10H13NO B12520137 3-Amino-3-phenylcyclobutan-1-ol

3-Amino-3-phenylcyclobutan-1-ol

Cat. No.: B12520137
M. Wt: 163.22 g/mol
InChI Key: CLUVMSCHJKPZJM-UHFFFAOYSA-N
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Description

3-Amino-3-phenylcyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO It is a cyclic compound featuring both an amino group and a hydroxyl group attached to a cyclobutane ring, with a phenyl group attached to the same carbon as the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base to form a cyclobutanone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Various alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylcyclobutan-1-ol.

    Reduction: Formation of 3-amino-3-phenylcyclobutane.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-phenylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-phenylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenylcyclobutan-1-ol hydrochloride
  • 3-Amino-1-adamantanol
  • 3-Amino-1-methylcyclobutan-1-ol

Uniqueness

3-Amino-3-phenylcyclobutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclobutane ring, along with a phenyl group. This combination of functional groups and ring structure provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-amino-3-phenylcyclobutan-1-ol

InChI

InChI=1S/C10H13NO/c11-10(6-9(12)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2

InChI Key

CLUVMSCHJKPZJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)N)O

Origin of Product

United States

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